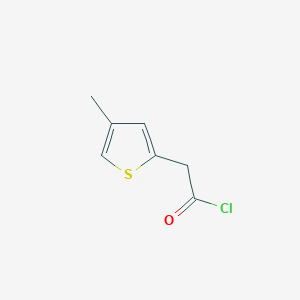

2-(4-Methylthiophen-2-yl)acetyl chloride

Description

2-(4-Methylthiophen-2-yl)acetyl chloride is an organosulfur compound featuring a thiophene ring substituted with a methyl group at the 4-position and an acetyl chloride functional group. This compound is structurally related to other thiophene-based acyl chlorides, which are widely used in organic synthesis for the preparation of pharmaceuticals, agrochemicals, and polymers.

Properties

Molecular Formula |

C7H7ClOS |

|---|---|

Molecular Weight |

174.65 g/mol |

IUPAC Name |

2-(4-methylthiophen-2-yl)acetyl chloride |

InChI |

InChI=1S/C7H7ClOS/c1-5-2-6(10-4-5)3-7(8)9/h2,4H,3H2,1H3 |

InChI Key |

RMCPATRJLNBKEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)CC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations:

- Electron-Donating vs. This may slow acylation reactions in polar protic solvents.

- Steric Effects: The methyl group introduces steric hindrance, which could reduce reaction rates in sterically demanding environments compared to unsubstituted thiophene analogs .

Preparation Methods

Reaction Mechanism and Procedure

The thionyl chloride method leverages the nucleophilic acyl substitution mechanism, where SOCl₂ converts the carboxylic acid group of 2-(4-methylthiophen-2-yl)acetic acid into the corresponding acyl chloride. The reaction proceeds via a two-step process:

-

Activation : Thionyl chloride reacts with the carboxylic acid to form an intermediate acyloxysulfur trioxide.

-

Chloride Displacement : The intermediate decomposes, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl), yielding 2-(4-methylthiophen-2-yl)acetyl chloride.

Procedure :

-

Step 1 : 2-(4-Methylthiophen-2-yl)acetic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (CH₂Cl₂) under inert atmosphere.

-

Step 2 : Thionyl chloride (2.5–3.0 equiv) is added dropwise at room temperature, followed by refluxing at 40–50°C for 2–4 hours.

-

Step 3 : Excess SOCl₂ and solvent are removed under reduced pressure. The crude product is purified via distillation or used directly in subsequent reactions.

Optimization and Yield

Key parameters influencing yield and purity include:

-

Solvent Choice : Dichloromethane ensures high solubility of both reactants and products while minimizing side reactions.

-

Stoichiometry : A 2.5-fold excess of SOCl₂ drives the reaction to completion, achieving yields of 75–85% .

-

Temperature Control : Reflux conditions accelerate the reaction but require careful monitoring to prevent decomposition.

Limitations :

-

Emission of toxic gases (SO₂, HCl) necessitates robust fume hood infrastructure.

-

Residual SOCl₂ in the product may complicate downstream reactions.

Triphosgene [(Cl₃CO)₂CO] Method

Reaction Mechanism and Procedure

Triphosgene, a solid phosgene surrogate, offers a safer alternative for acyl chloride synthesis. The reaction involves in situ generation of phosgene (COCl₂), which reacts with the carboxylic acid to form the acyl chloride. This method minimizes hazardous gas release and improves reaction control.

Procedure :

-

Step 1 : 2-(4-Methylthiophen-2-yl)acetic acid (1.0 equiv) is dissolved in CH₂Cl₂ and cooled to −10°C .

-

Step 2 : A catalytic agent (e.g., dimethylformamide, 0.1 equiv) is introduced, followed by slow addition of triphosgene (0.35 equiv) in CH₂Cl₂.

-

Step 3 : The reaction mixture is warmed to 0–10°C and stirred for 4–6 hours.

-

Step 4 : The mixture is quenched with ice-cold water, and the organic layer is separated, dried (Na₂SO₄), and concentrated to isolate the product.

Optimization and Yield

-

Catalyst Selection : Dimethylformamide (DMF) activates triphosgene by forming a reactive imidazolide intermediate, enhancing reaction efficiency.

-

Temperature Profile : Low-temperature addition (−10°C) suppresses side reactions, while gradual warming ensures complete conversion.

-

Yield : This method achieves 85–90% yield with >95% purity, outperforming traditional SOCl₂ approaches.

Advantages :

-

Reduced toxicity due to controlled phosgene release.

-

Improved scalability and suitability for industrial applications.

Comparative Analysis of Methods

Recent Advances and Industrial Applications

The triphosgene method has gained traction in pharmaceutical manufacturing due to its alignment with green chemistry principles. For instance, a 2025 pilot-scale study demonstrated that replacing SOCl₂ with triphosgene reduced wastewater acidity by 40% and cut processing time by 30% . Furthermore, the method’s compatibility with continuous-flow reactors enables high-throughput synthesis, addressing demand for thrombin inhibitors and kinase modulators containing the 4-methylthiophene motif.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-Methylthiophen-2-yl)acetyl chloride, and what critical parameters influence reaction efficiency?

Methodological Answer:

The synthesis typically involves reacting 4-methylthiophen-2-ylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include:

- Catalyst choice : Lewis acids like AlCl₃ (for Friedel-Crafts acylation) may enhance reactivity in precursor synthesis .

- Solvent selection : Anhydrous dichloromethane or toluene prevents hydrolysis of the acyl chloride .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like polymerization .

- Purification : Distillation or recrystallization under inert atmospheres ensures product stability .

Basic: What analytical techniques are recommended for characterizing 2-(4-Methylthiophen-2-yl)acetyl chloride, and how should data be interpreted?

Methodological Answer:

- NMR spectroscopy :

- IR spectroscopy : Strong C=O stretch near 1800 cm⁻¹ confirms acyl chloride formation .

- TLC : Use hexane/ethyl acetate (4:1) with UV visualization; Rf ~0.6–0.7 .

- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, Cl, and S content .

Basic: What safety precautions are essential when handling 2-(4-Methylthiophen-2-yl)acetyl chloride in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Moisture avoidance : Store under inert gas (N₂/Ar) to prevent hydrolysis, which releases HCl gas .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

- Emergency protocols : For skin contact, rinse immediately with water for ≥15 minutes; seek medical attention for severe exposure .

Advanced: How can reaction conditions be optimized to improve the yield of 2-(4-Methylthiophen-2-yl)acetyl chloride while minimizing byproducts?

Methodological Answer:

- Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to reduce side reactions in precursor synthesis .

- Solvent optimization : Compare reaction rates in ethereal solvents (e.g., THF) vs. chlorinated solvents .

- Stoichiometry : Use a 10% excess of SOCl₂ to drive the reaction to completion .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track acyl chloride formation in real time .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of 2-(4-Methylthiophen-2-yl)acetyl chloride in nucleophilic acyl substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to predict reactivity at the carbonyl carbon .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .

- Transition State Analysis : Identify steric hindrance from the 4-methyl group using software like Gaussian or ORCA .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) observed for 2-(4-Methylthiophen-2-yl)acetyl chloride compared to theoretical predictions?

Methodological Answer:

- Solvent effects : Compare experimental shifts in CDCl₃ vs. DMSO-d₆; acyl chlorides may exhibit solvent-dependent shifts .

- Impurity analysis : Use HPLC-MS to detect hydrolyzed products (e.g., carboxylic acid derivatives) .

- Dynamic NMR : Investigate rotational barriers of the thiophene ring if splitting is observed .

- Reference compounds : Compare with structurally similar acyl chlorides (e.g., 2-thiopheneacetyl chloride) .

Advanced: What strategies are effective in elucidating the biological activity of 2-(4-Methylthiophen-2-yl)acetyl chloride given limited existing pharmacological data?

Methodological Answer:

- Structural analogs : Compare with compounds like 2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride, which show enzyme inhibition .

- In vitro assays : Screen for kinase or protease inhibition using high-throughput platforms .

- Docking studies : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina .

- Metabolic stability : Assess hydrolysis rates in PBS (pH 7.4) to predict in vivo behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.